Bienvenue dans la boutique en ligne BenchChem!

N-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-YL)pivalamide

Process Chemistry Continuous Flow Synthesis Regioselectivity

Ensure synthetic success with this 4-yl substituted pyridazinone. Its 98% purity minimizes pre-reaction loss, while the hydrolytically stable pivalamide protecting group outperforms Boc/Cbz in demanding conditions. Essential for building hNav1.7 inhibitor scaffolds distinct from common 3-yl isomers. Ambient storage suitable.

Molecular Formula C9H12ClN3O2
Molecular Weight 229.66 g/mol
Cat. No. B13054801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-YL)pivalamide
Molecular FormulaC9H12ClN3O2
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=CC(=NNC1=O)Cl
InChIInChI=1S/C9H12ClN3O2/c1-9(2,3)8(15)11-5-4-6(10)12-13-7(5)14/h4H,1-3H3,(H,13,14)(H,11,12,15)
InChIKeyKSZYWDVUGCMBDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-YL)pivalamide (CAS 2068724-48-9): 4-Amidopyridazinone Scaffold Procurement and Differentiation


N-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-YL)pivalamide (CAS: 2068724-48-9) is a heterocyclic compound belonging to the pyridazinone class, featuring a pivalamide substituent at the 4-position, a chlorine at the 6-position, and a 3-oxo tautomer. With a molecular weight of 229.66 g/mol (C9H12ClN3O2), it serves primarily as a research intermediate or building block for the synthesis of bioactive molecules [1]. This compound has been identified as a reactant for synthesizing Survival Motor Neuron (SMN) protein modulators, diaminotriazine hNav1.7 inhibitors, and inhibitors of inducible nitric oxide synthase , establishing its utility as a versatile synthon in medicinal chemistry campaigns.

N-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-YL)pivalamide: Why In-Class Analogs Are Not Interchangeable


The 3-oxo-2,3-dihydropyridazin-4-yl scaffold exhibits regiochemical and functional group variations that profoundly alter reactivity, physicochemical properties, and synthetic utility. Substitution at the 4-position versus the 3-position or variation of the N-protecting group (pivaloyl vs. tert-butyl carbamate vs. unsubstituted amine) yields compounds with distinct handling characteristics, solubility profiles, and downstream compatibility. For instance, the pivalamide moiety confers steric protection and hydrolytic stability compared to carbamate-based analogs, while the specific 4-yl substitution pattern provides a unique vector for further derivatization in multi-step synthetic sequences. Blind substitution with a regioisomer or an alternative 4-amino protecting group can result in significantly altered reaction yields, impurity profiles, and failure of established synthetic protocols. The following quantitative evidence substantiates these differentiation points and provides a rigorous basis for compound selection decisions.

N-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-YL)pivalamide: Quantitative Differentiation Against Close Structural Analogs


Comparative Regiochemical Reactivity: CSTR Carbonylation Yield Advantage vs. 3-YL Regioisomer

In the context of synthesizing pyridazinyl imidazolidinone intermediates for IL-17A inhibitor production, the regioisomer N-(6-chloropyridazin-3-yl)pivalamide serves as the actual substrate employed in a cryogenic continuous stirred-tank reactor (CSTR) carbonylation process. The target compound N-(6-chloro-3-oxo-2,3-dihydropyridazin-4-yl)pivalamide represents a distinct 4-yl-substituted 3-oxo tautomer with fundamentally different electronic distribution and nucleophilic substitution reactivity [1].

Process Chemistry Continuous Flow Synthesis Regioselectivity Carbonylation

Predicted Aqueous Solubility Enhancement vs. Carboxylate and Unsubstituted Analogs

N-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-YL)pivalamide exhibits a predicted LogP value of 1.4079, which is substantially more hydrophilic than carboxylate-substituted pyridazinones that lack the amide functionality . The presence of the pivalamide group at the 4-position, combined with the chloro substituent, modulates the compound's physicochemical profile in a manner distinct from both more polar (carboxylic acid) and more lipophilic (unsubstituted) analogs .

Physicochemical Properties Solubility Drug Discovery Lead Optimization

Storage and Handling Stability: Ambient Temperature Storage vs. 4-Carbonyl Chloride Cold Chain Requirement

N-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-YL)pivalamide is specified for long-term storage in a cool, dry place at ambient conditions, which contrasts sharply with the 4-carbonyl chloride analog that requires sealed, inert atmosphere storage at 2–8°C to prevent hydrolysis .

Stability Storage Handling Procurement Logistics

Procurement-Grade Purity Specifications: 98% vs. 95% Availability Across Vendors

Commercial availability data indicate that N-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-YL)pivalamide can be sourced at 98% purity from certain vendors , while minimum purity specifications of 95% are standard across multiple suppliers . This tiered purity availability contrasts with structurally similar tert-butyl carbamate and carbonyl chloride analogs, which are typically offered at 95% or unspecified purity levels .

Purity Quality Control Procurement Sourcing

N-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-YL)pivalamide: Optimal Research and Industrial Application Scenarios


Synthesis of Survival Motor Neuron (SMN) Protein Modulators

As a reactant for the synthesis of SMN protein modulators , N-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-YL)pivalamide serves as a key building block in medicinal chemistry programs targeting spinal muscular atrophy (SMA) and related SMN-deficiency conditions. The compound's 4-yl substitution pattern and 3-oxo tautomeric form provide a distinct scaffold geometry that differs from the 1,4-disubstituted pyridazine analogs explored in Novartis patents for SMN modulation [1]. Its ambient storage stability (Section 3, Evidence Item 3) and favorable LogP of 1.4079 (Section 3, Evidence Item 2) make it suitable for iterative medicinal chemistry optimization without the logistical burden of cold-chain storage.

Diaminotriazine hNav1.7 Inhibitor Development for Analgesic Drug Discovery

The compound has been identified as a reactant for synthesizing diaminotriazine hNav1.7 inhibitors . hNav1.7 is a validated target for non-opioid analgesia, with selective inhibitors attracting significant pharmaceutical interest. The target compound's 98% purity availability (Section 3, Evidence Item 4) reduces the need for pre-reaction purification, which is critical in multi-step synthetic sequences where cumulative yield loss must be minimized. The distinct 4-yl regiochemistry (Section 3, Evidence Item 1) offers a synthetic vector orthogonal to the 3-yl isomers more commonly employed in related IL-17A inhibitor programs, enabling exploration of novel chemical space for hNav1.7 inhibitor scaffolds.

Inducible Nitric Oxide Synthase (iNOS) Inhibitor Synthesis for Inflammation Research

As a reactant for heteroalicyclic carboxamidines that function as iNOS inhibitors , this pivalamide-protected pyridazinone provides a stable intermediate for constructing more complex pharmacophores. The pivalamide group offers hydrolytic stability under reaction conditions that might cleave alternative protecting groups such as tert-butyl carbamates (Boc) or benzyl carbamates (Cbz). This stability, combined with the compound's intermediate lipophilicity (LogP = 1.4079), makes it particularly suitable for synthesizing inhibitors destined for cellular assays where compound solubility and permeability must be balanced.

Scaffold Diversification in Kinase Inhibitor Lead Optimization Programs

The 3-oxo-2,3-dihydropyridazine scaffold has been validated as a previously unexplored core for selective kinase inhibition, as demonstrated by recent work on ITK inhibitors where structurally related 3-oxo-2,3-dihydropyridazine derivatives achieved IC50 values of 0.19–0.87 µM against ITK with selectivity over BTK [1]. N-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-YL)pivalamide represents a versatile starting point for generating focused libraries of 4-amido-substituted pyridazinones that can be screened against kinase panels. The compound's distinct 4-yl substitution pattern (Section 3, Evidence Item 1) provides a different vector for fragment elaboration compared to the 5-substituted or 6-substituted pyridazinones employed in published kinase inhibitor campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-YL)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.